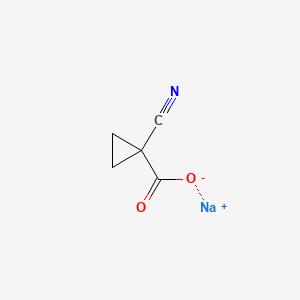

Sodium 1-Cyanocyclopropanecarboxylate

Beschreibung

BenchChem offers high-quality Sodium 1-Cyanocyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-Cyanocyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H4NNaO2 |

|---|---|

Molekulargewicht |

133.08 g/mol |

IUPAC-Name |

sodium;1-cyanocyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H5NO2.Na/c6-3-5(1-2-5)4(7)8;/h1-2H2,(H,7,8);/q;+1/p-1 |

InChI-Schlüssel |

KULSYECHBVJFLZ-UHFFFAOYSA-M |

Kanonische SMILES |

C1CC1(C#N)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Advanced Methodologies in the Synthesis of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) and Its Precursors

Introduction & Biological Context

1-Aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring, non-proteinogenic amino acid that serves as the direct biological precursor to the plant hormone ethylene[1][2]. Beyond its critical role in agricultural biology and plant senescence, ACC and its structurally constrained cyclopropane derivatives have garnered significant attention in drug development. They are utilized as partial agonists for NMDA receptors, neuroprotective agents, and conformationally rigid building blocks for peptide modification[1].

The Biological Synthesis Pathway (The Yang Cycle)

In vivo, the synthesis of ACC is tightly regulated and operates via the Yang Cycle. The process begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase, a step requiring ATP[2][3]. SAM is subsequently cleaved by ACC synthase (ACS) to form ACC and 5'-methylthioadenosine (MTA)[4].

Causality in Enzymatic Design: ACS is a pyridoxal-5′-phosphate (PLP)-dependent enzyme belonging to the carbon-sulfur lyases family[4][5]. The PLP cofactor (Vitamin B6) is strictly required to stabilize the transition state via a quinonoid zwitterion intermediate, facilitating the specific cyclopropanation and cleavage of MTA[5]. Finally, ACC is oxidized to ethylene by ACC oxidase (ACO) in an oxygen-dependent reaction[3][6].

Biological synthesis of ACC via the Yang Cycle, highlighting key enzymatic transformations.

Strategic Approaches to Chemical Synthesis

While biological extraction (e.g., utilizing Penicillium citrinum cultures[7]) is possible, large-scale pharmaceutical applications necessitate robust chemical synthesis. The historical bottleneck in ACC synthesis is its extreme water solubility and zwitterionic nature. Traditional methods required tedious isolation from aqueous media using ion-exchange chromatography or high-vacuum distillation, driving up commercial costs[1].

To circumvent these thermodynamic and physical hurdles, modern synthetic routes prioritize non-aqueous phase isolation and high atom economy .

Route A: Bisalkylation of Glycine Imines (The Industry Standard)

Developed to bypass aqueous isolation entirely, this route utilizes an O-benzyl glycine-derived imine.

-

Causality of Precursor Choice: The imine moiety protects the primary amine from unwanted side reactions, while the benzyl ester allows for a clean, global deprotection via catalytic hydrogenation later in the sequence[1].

-

Cyclopropanation: The cyclopropane ring is installed in a single step via bisalkylation using 1-bromo-2-chloroethane[1].

Route B: Nitroacetate Cyclization

An alternative, highly atom-economical industrial method involves the reaction of nitroacetate with 1,2-dihaloethane.

-

Causality of Reagent Choice: This method utilizes weak inorganic bases (like potassium carbonate) to catalyze the alkylation and cyclization, followed by nitro reduction and ester hydrolysis[8]. This avoids harsh organometallic reagents, making the process environmentally benign and scalable[8].

Chemical synthesis workflow for ACC via bisalkylation, emphasizing non-aqueous isolation.

Detailed Experimental Protocol: The Bisalkylation Workflow

The following self-validating protocol details the synthesis of ACC and N-protected ACC derivatives via the imine bisalkylation method, optimized for non-aqueous isolation[1].

Step 1: Imine Formation and Bisalkylation

-

Preparation: Charge a reaction vessel with the O-benzyl glycine-derived imine precursor.

-

Electrophile Addition: Introduce 1-bromo-2-chloroethane (the bisalkylating agent) to the mixture.

-

Base Catalysis: Slowly add the chosen base to initiate the deprotonation of the alpha-carbon, driving the sequential alkylation and intramolecular cyclization to form the cyclopropane ring.

-

Phase Separation (Critical Step): Extract the reaction mixture into an organic solvent such as toluene. Wash the organic layer with H₂O (e.g., 2 x 250 mL) to remove inorganic salts. Logic: Retaining the intermediate in the organic phase prevents the loss of the highly water-soluble final product during downstream processing[1].

-

Crystallization: Concentrate the organic layer and recrystallize from a heptane–toluene (9:1) solution to yield the cyclopropanated imine intermediate as a white crystalline solid[1].

Step 2: Global Deprotection via Hydrogenation

-

Catalyst Addition: Transfer the organic stream containing the intermediate to a hydrogenation reactor. Add a palladium-on-carbon (Pd/C) catalyst.

-

Hydrogenation: Purge the vessel and introduce H₂ gas. This step simultaneously cleaves the benzyl ester and reduces the imine, yielding free ACC in the organic suspension[1].

Step 3: Isolation or In-Situ Protection

-

For Free ACC: Filter the reaction mixture to remove the hydrogenation catalyst. Concentrate the filtrate under reduced pressure to yield free ACC directly (approx. 96% yield from the intermediate)[1].

-

For N-Protected ACC (e.g., TFA-ACC): To avoid mother liquor losses, treat the hydrogenated toluene solution directly with ethyl trifluoroacetate in a single flask. This converts the newly formed ACC into its N-trifluoroacetyl derivative, allowing for direct isolation[1].

Quantitative Data and Yield Analysis

The efficiency of the synthetic routes is highly dependent on the isolation strategy. Table 1 summarizes the quantitative outcomes of the bisalkylation and nitroacetate methodologies.

| Synthetic Route | Target Molecule | Key Reagents / Catalysts | Isolation Method | Reported Yield | Reference |

| Bisalkylation | Cyclopropanated Imine (Intermediate) | 1-bromo-2-chloroethane | Heptane-Toluene Crystallization | 65% (Isolated solid) | [1] |

| Bisalkylation | Free ACC | H₂ / Pd/C | Direct Filtration & Concentration | 96% (from intermediate) | [1] |

| Bisalkylation | TFA-ACC (N-Protected) | Ethyl trifluoroacetate | In-situ Acylation (One-pot) | 52% (Overall from precursor) | [1] |

| Nitroacetate Cyclization | Free ACC | 1,2-dihaloethane, K₂CO₃ | Glacial Acetic Acid (pH 6-7), Ethanol Recrystallization | High (Industrial Scale: 29.4 kg batch) | [8] |

Self-Validating Systems & Analytical Characterization

To ensure the integrity of the synthesized ACC precursor, the protocol relies on strict analytical checkpoints. The successful formation of the cyclopropane ring during the bisalkylation step (Step 1) must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to hydrogenation.

Validation Criteria for Cyclopropanated Imine Intermediate:

-

Physical State: White crystalline solid, melting point ~50 °C[1].

-

¹H NMR (300 MHz, CDCl₃): The hallmark of successful cyclopropanation is the distinct splitting pattern of the cyclopropane protons. Look for two doublet of doublets (dd) at δ = 1.56 ppm (J = 7.5, 4.2 Hz, 2 H) and δ = 1.21 ppm (J = 7.5, 4.2 Hz, 2 H). The benzyl protons should appear as a singlet at δ = 4.97 ppm (2 H)[1].

-

¹³C NMR (75 MHz, CDCl₃): The highly strained cyclopropane carbons will resonate upfield. Confirm the presence of the quaternary alpha-carbon at δ = 45.4 ppm and the equivalent CH₂ carbons of the ring at δ = 20.5 ppm [1].

By confirming these specific spectral shifts, researchers can self-validate the structural integrity of the precursor before committing to the final deprotection phase.

References

-

Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives - thieme-connect.com - 1

-

1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - nih.gov -2

-

1-Aminocyclopropane-1-carboxylate synthase - wikipedia.org -5

-

Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life - maxapress.com - 4

-

1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - frontiersin.org -3

-

CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - google.com - 8

-

A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - frontiersin.org - 6

-

Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - nih.gov - 7

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 4. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]

- 5. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 7. Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of ACC Synthase Inhibitors

Abstract

1-Aminocyclopropane-1-carboxylate (ACC) synthase (ACS) is the rate-limiting enzyme in the biosynthesis of ethylene, a key phytohormone regulating a multitude of physiological processes in plants, from germination to fruit ripening and senescence.[1][2] The pivotal role of ACS in ethylene production has made it a prime target for chemical inhibition in both agricultural and research settings. This guide provides a comprehensive technical overview of the mechanism of action of ACC synthase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the structural and catalytic intricacies of ACS, explore the diverse mechanisms of its inhibitors, and present detailed experimental protocols for their characterization. This document aims to synthesize technical accuracy with field-proven insights to facilitate a deeper understanding and the rational design of novel ACS inhibitors.

The Central Role and Structure of ACC Synthase

ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene.[1][2] This enzymatic step is the primary regulatory point in the ethylene biosynthesis pathway.[2] ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically exists as a dimer, with each monomer comprising two distinct domains.[3] The enzyme's catalytic mechanism involves the formation of a Schiff base between the PLP cofactor and a conserved lysine residue in the active site. This is followed by the binding of the substrate, SAM, and the formation of a quinonoid intermediate, which ultimately leads to the production of ACC.[3]

Diagram 1: Ethylene Biosynthesis Pathway

Caption: The ethylene biosynthesis pathway, highlighting the rate-limiting step catalyzed by ACC synthase.

Mechanisms of ACC Synthase Inhibition: A Multi-faceted Approach

The inhibition of ACC synthase can be achieved through various mechanisms, each targeting a specific aspect of the enzyme's function. Understanding these diverse mechanisms is crucial for the development of potent and selective inhibitors.

Competitive Inhibition: Occupying the Active Site

Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate (SAM) from binding. These inhibitors often share structural similarities with the natural substrate.

Aminoethoxyvinylglycine (AVG) and Aminooxyacetic Acid (AOA) are classic examples of competitive inhibitors of ACC synthase.[3]

-

Mechanism of AVG: AVG, being structurally similar to SAM, effectively competes for the active site.[1] Its inhibitory action involves the formation of a stable complex with the PLP cofactor, effectively blocking the catalytic cycle.[1]

-

Mechanism of AOA: AOA is also a potent inhibitor of many PLP-dependent enzymes. Its mechanism is thought to involve an irreversible interaction with the PLP cofactor, leading to a reduction in ACC production.[1]

Uncompetitive Inhibition: Targeting the Enzyme-Substrate Complex

Uncompetitive inhibitors represent a distinct class that binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This mode of inhibition becomes more effective at higher substrate concentrations.

Recently, a novel class of quinazolinone-based inhibitors has been identified through chemical screening.[2] Enzyme kinetic studies have revealed that these compounds act as uncompetitive inhibitors of ACC synthase.[2] This suggests that they bind to the ACS-SAM complex, preventing the catalytic conversion to ACC.[2] The discovery of uncompetitive inhibitors opens new avenues for the design of highly specific ACS inhibitors.

Mechanism-Based Inactivation: The "Suicide" Substrates

Mechanism-based inhibitors, also known as suicide substrates, are unreactive until they are catalytically converted by the target enzyme into a reactive species. This reactive intermediate then covalently modifies and irreversibly inactivates the enzyme.

L-Vinylglycine (L-VG) serves as a prime example of a mechanism-based inhibitor of ACC synthase. While L-VG can be processed by the enzyme as an alternative substrate to produce α-ketobutyrate and ammonia, it also leads to the time-dependent, irreversible inactivation of the enzyme.[4] The inactivation process involves the formation of a covalent adduct between a reactive intermediate of L-VG and a key lysine residue within the active site of ACC synthase.[4]

Quantitative Analysis of Inhibitor Potency

The efficacy of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity. A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Class | Target Isoform/Organism | Ki | IC50 | Reference |

| Aminoethoxyvinylglycine (AVG) | Competitive | Lycopersicon esculentum (Tomato) | 0.2 µM | - | [5] |

| AVG | Competitive | Arabidopsis thaliana ACS5 | 15 ± 3.5 nM | ~0.7 µM | [2] |

| Compound 7303 (Quinazolinone) | Uncompetitive | Arabidopsis thaliana ACS5 | 23.5 ± 1.5 nM | ~0.5 µM | [2] |

| Compound 9370 (Quinazolinone) | Uncompetitive | Arabidopsis thaliana ACS5 | - | ~1.4 µM | [2] |

| Compound 9393 (Quinazolinone) | Uncompetitive | Arabidopsis thaliana ACS5 | - | ~7.9 µM | [2] |

Experimental Protocols for Studying ACC Synthase Inhibition

The characterization of ACC synthase inhibitors relies on robust and reproducible experimental assays. Here, we provide a detailed protocol for an in vitro ACC synthase activity assay, a fundamental technique in this field.

In Vitro ACC Synthase Activity Assay

This protocol outlines the steps for measuring the activity of ACC synthase by quantifying the amount of ACC produced from the substrate SAM. The produced ACC is then converted to ethylene for quantification by gas chromatography.

Materials:

-

Enzyme extract containing ACC synthase

-

Reaction buffer (e.g., 100 mM EPPS, pH 8.5, 10 µM PLP, 1 mM DTT)

-

S-adenosyl-L-methionine (SAM) solution

-

Inhibitor stock solutions

-

20 mM HgCl₂

-

NaOH/NaOCl reagent (2:1 v/v)

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Enzyme Preparation: Prepare a crude or purified enzyme extract from plant tissue or a recombinant expression system.[6]

-

Reaction Setup: In a gas-tight vial, combine the reaction buffer, enzyme extract, and the desired concentration of the inhibitor.

-

Initiation of Reaction: Add SAM to initiate the enzymatic reaction. Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a solution of HgCl₂.

-

Conversion of ACC to Ethylene: Add the NaOH/NaOCl reagent to the vial and seal it immediately. Incubate at room temperature to facilitate the chemical conversion of ACC to ethylene.

-

Ethylene Quantification: Analyze the headspace gas from the vial using a gas chromatograph to quantify the amount of ethylene produced.

-

Data Analysis: Calculate the enzyme activity based on the amount of ethylene produced per unit of time and protein concentration. Determine the IC50 and Ki values for the inhibitors by performing the assay with a range of inhibitor concentrations.

Diagram 2: In Vitro ACC Synthase Activity Assay Workflow

Caption: A streamlined workflow for the in vitro determination of ACC synthase activity and inhibitor potency.

Structure-Activity Relationships and Future Perspectives

The development of more potent and specific ACC synthase inhibitors relies on a thorough understanding of their structure-activity relationships (SAR). For competitive inhibitors like AVG, modifications to the amino acid backbone can significantly impact binding affinity. For the novel quinazolinone-based uncompetitive inhibitors, further SAR studies are needed to elucidate the key structural features responsible for their unique mechanism of action.[2]

The future of ACC synthase inhibitor research lies in the design of isoform-specific inhibitors. Given that ACS is encoded by a multigene family with members exhibiting distinct expression patterns and regulatory properties, isoform-specific inhibitors would allow for more targeted manipulation of ethylene biosynthesis in specific tissues or at specific developmental stages. Furthermore, the application of computational modeling and structure-based drug design will be instrumental in the discovery of novel inhibitor scaffolds with improved potency and selectivity. These advancements hold significant promise for agricultural applications, such as improving crop yield, extending the shelf life of produce, and enhancing plant stress tolerance.[7]

Conclusion

ACC synthase remains a compelling target for chemical intervention in plant biology and agriculture. A detailed understanding of the diverse mechanisms of action of its inhibitors, from competitive and uncompetitive binding to mechanism-based inactivation, is paramount for the rational design of next-generation compounds. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to characterize and develop novel ACC synthase inhibitors with enhanced efficacy and specificity. The continued exploration of the structure-activity relationships of these inhibitors will undoubtedly pave the way for innovative solutions to long-standing challenges in agriculture and plant science.

References

-

Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylate synthase. Retrieved from [Link]

- Li, J., Cheng, K., Lu, Y., Wen, H., Ma, L., et al. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Plant Hormones, 1, e002.

- Freire, F., et al. (n.d.). Isothermal titration calorimetry.

- Lin, C.-T., et al. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(42), 32348-32357.

- Yamashita, T., et al. (2007). The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications. Bioorganic & Medicinal Chemistry Letters, 17(6), 1803-1807.

- Mithila, J., & Hall, J. C. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Science, 69(4), 387-397.

- Wilson, D. L., & Gestwicki, J. E. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.

- Cohen, E., & Kende, H. (1987). In Vivo 1-Aminocyclopropane-1-Carboxylate Synthase Activity in Internodes of Deepwater Rice : Enhancement by Submergence and Low Oxygen Levels. Plant Physiology, 84(2), 282-286.

-

ResearchGate. (n.d.). Structure and half-maximal inhibitory concentration (IC50) of selected ACC inhibitors. Retrieved from [Link]

- Métraux, J. P., & Kende, H. (1987). In vivo 1-aminocyclopropane-1-carboxylate synthase activity in internodes of deepwater rice : enhancement by submergence and low oxygen levels. Plant Physiology, 84(2), 282-286.

- Majtan, T., et al. (2022). H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine. Redox Biology, 55, 102411.

- Wilson, D. L., & Gestwicki, J. E. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.

- Halevy, A. H. (n.d.).

- Yamashita, T., et al. (2011). Design, synthesis, and structure-activity relationships of spirolactones bearing a 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6314-6318.

- Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7(1), 17.

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

- Capitani, G., et al. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(11), 2458-2462.

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

- Kozlov, S., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.

- Blasco-Vicente, A., et al. (2019). In vivo testing of 1-aminocyclopropane carboxylic acid (ACC) deaminase candidate genes. Frontiers in Microbiology, 10, 204.

- Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid. Planta, 145(3), 293-303.

-

Taylor & Francis. (n.d.). Aminooxyacetic acid – Knowledge and References. Retrieved from [Link]

- Kovaleva, L. V., et al. (2020). Aminooxyacetic acid (АОА), inhibitor of 1-aminocyclopropane-1-carboxilic acid (AСС) synthesis, suppresses self-incompatibility-induced programmed cell death in self-incompatible Petunia hybrida L. pollen tubes. Protoplasma, 257(1), 213-227.

-

ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for 1 a-1 h compounds having inhibitory effects on hPON1. Retrieved from [Link]

- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.

-

YouTube. (2022, July 28). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. Retrieved from [Link]

- Liu, P., et al. (2025). Structure-activity relationship and molecular interaction mechanisms of the ACE-inhibitory tripeptide LL-X. Bioorganic Chemistry, 155, 108905.

-

Oreate AI Blog. (2026, February 3). The Unsung Heroes of Plant Growth: Unpacking ACC Synthase and Ethylene's Role. Retrieved from [Link]

- El-Gamal, M. I., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(17), 5275.

- Zhang, J., et al. (2022). Citrus ACC synthase CiACS4 regulates plant height by inhibiting gibberellin biosynthesis. Plant Physiology, 189(3), 1596-1610.

Sources

- 1. maxapress.com [maxapress.com]

- 2. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 4. Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Unsung Heroes of Plant Growth: Unpacking ACC Synthase and Ethylene's Role - Oreate AI Blog [oreateai.com]

The Discovery and Evolution of Ethylene Inhibitors in Plant Biology: A Technical Whitepaper

Introduction

Ethylene (C₂H₄) is a paradoxical phytohormone. As the simplest olefin gas, it acts as the master regulator of climacteric fruit ripening, floral senescence, and abscission. While essential for natural plant development, ethylene is the primary antagonist in post-harvest agricultural longevity. Over the past five decades, the quest to control ethylene has driven profound discoveries in plant biochemistry and receptor kinetics. As an application scientist specializing in plant hormone signaling, I have structured this whitepaper to trace the historical discovery of ethylene inhibitors, dissect their molecular mechanisms, and provide field-proven, self-validating protocols for their application in modern research.

Section 1: Targeting Biosynthesis – The Yang Cycle and ACC Synthase

Before researchers could block ethylene perception, early efforts focused on halting its production. The elucidation of the ethylene biosynthesis pathway—often called the Yang Cycle—revealed that ethylene is synthesized from the amino acid methionine via S-adenosylmethionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC)[1].

The rate-limiting step in this pathway is catalyzed by ACC Synthase (ACS), a pyridoxal phosphate (PLP)-dependent enzyme. Researchers discovered that structural analogs of amino acids could competitively inhibit this enzyme. Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) emerged as potent ACS inhibitors[2]. AVG, in particular, has been widely adopted in agricultural practices to prevent pre-harvest fruit drop and delay ripening[3].

Ethylene Biosynthesis Pathway (Yang Cycle) and the targeted inhibition of ACC Synthase.

Experimental Protocol: Self-Validating ACC Synthase Inhibition Assay

When designing an inhibitor screening protocol, causality must be strictly established. A common pitfall is assuming that a drop in ethylene production is solely due to ACS inhibition, ignoring potential off-target cellular toxicity or downstream ACC Oxidase (ACO) failure. This protocol utilizes an exogenous ACC spike-in to self-validate the specific site of inhibition.

-

Tissue Preparation : Excise uniform 10mm discs from early-climacteric fruit tissue (e.g., tomato) and equilibrate in a buffered sucrose solution.

-

Inhibitor Incubation : Submerge the discs in a solution containing 50 µM AVG for 4 hours.

-

Self-Validation Branching : Divide the AVG-treated discs into two cohorts.

-

Cohort A (Test): Maintained in the standard AVG buffer.

-

Cohort B (Validation): Transferred to a buffer spiked with 1 mM exogenous ACC.

-

-

Gas Chromatography (GC) Analysis : Seal tissues in airtight vials for 2 hours, then extract 1 mL of headspace gas for GC-FID analysis.

Causality & Logic : If AVG is specifically inhibiting ACS without causing cellular toxicity, Cohort A will exhibit near-zero ethylene evolution. Cohort B, however, will bypass the ACS blockade by utilizing the exogenous ACC, producing high levels of ethylene via functional ACO. This internal control proves the inhibitor's precise mechanistic target[1].

Section 2: Shielding the Receptor – The Silver Ion Era

While biosynthesis inhibitors are effective, they cannot protect plants from exogenous ethylene present in the environment (e.g., from neighboring ripening fruit or exhaust fumes). This necessitated the discovery of receptor-level inhibitors.

In 1976, Beyer discovered that the silver ion (Ag+) could block ethylene responses[4]. The ethylene receptor (ETR1) relies on a copper (Cu+) cofactor to bind ethylene. Silver ions competitively displace this copper, rendering the receptor blind to ethylene[4]. However, silver nitrate (AgNO₃) is highly phytotoxic and poorly transported in plant tissues. The breakthrough came with the formulation of Silver Thiosulfate (STS), a complex that moves readily through the xylem, making it the gold standard for extending the vase life of cut flowers and inducing male flowers in breeding programs[4].

Section 3: The 1-MCP Revolution – Irreversible Receptor Blockade

The most transformative milestone in post-harvest biology was the discovery of 1-methylcyclopropene (1-MCP) by biochemist Dr. Edward Sisler and horticulturalist Dr. Sylvia Blankenship at North Carolina State University in the 1990s[5],[6].

Sisler and Blankenship were initially investigating the ethylene binding site using diazocyclopentadiene (DACP), a compound that inhibited ethylene but was highly unstable and flammable[5]. Through systematic structural refinement, they synthesized 1-MCP, a strained cycloalkene. As Dr. Blankenship noted, 1-MCP acts as a "broken key" in the ethylene receptor lock[5]. Its strained double bond interacts with the copper cofactor, permanently locking the receptor in its active (repressive) state, thereby blocking ethylene from binding[7]. Patented in 1996, 1-MCP was commercialized as SmartFresh™ for fruits and EthylBloc™ for florals, saving billions in global food waste[8],[6].

Negative regulation model of ethylene signal transduction and receptor-level inhibition.

Experimental Protocol: 1-MCP Fumigation and Receptor Binding Validation Workflow

Because 1-MCP is a gas at room temperature, it requires specialized application techniques. The following workflow ensures uniform receptor saturation and validates binding efficacy.

-

Chamber Equilibration : Place climacteric plant material in a hermetically sealed, inert glass chamber equipped with an internal circulation fan.

-

1-MCP Volatilization : Release 1-MCP gas to achieve a concentration of 1 µL/L. Seal the chamber and incubate for 12 hours at 20°C to ensure complete diffusion and receptor saturation.

-

Exogenous Ethylene Challenge : Vent the chamber, then expose both the 1-MCP-treated cohort and an untreated control cohort to a high concentration (10 µL/L) of exogenous ethylene for 24 hours.

-

Molecular Validation (¹⁴C-Ethylene Assay) : To prove that the phenotypic delay in senescence is strictly due to receptor blockade, perform a competitive binding assay using radiolabeled ¹⁴C-ethylene.

Causality & Logic : The exogenous ethylene challenge tests the robustness of the 1-MCP blockade. If 1-MCP has successfully and irreversibly bound the ETR1 receptors, the subsequent application of ¹⁴C-ethylene will yield no radioactive signal in the plant tissue, confirming that the binding sites are fully occupied and inaccessible.

Self-validating experimental workflow for 1-MCP fumigation and receptor binding validation.

Section 4: Quantitative Comparison of Ethylene Inhibitors

To synthesize the data for drug development professionals and researchers, the following table categorizes the core ethylene inhibitors by their mechanism, physical state, and primary application.

| Inhibitor | Target | Mechanism of Action | Physical State | Primary Application |

| AVG (Aminoethoxyvinylglycine) | ACC Synthase | Competitive inhibition of PLP-dependent enzyme | Liquid / Soluble | Pre-harvest fruit drop prevention |

| AOA (Aminooxyacetic acid) | ACC Synthase | PLP-enzyme inhibitor | Liquid / Soluble | Laboratory research & tissue culture |

| STS (Silver Thiosulfate) | Ethylene Receptors (ETR1) | Ag+ displaces Cu+ cofactor, preventing binding | Liquid Complex | Cut flower longevity & sex expression |

| 1-MCP (1-Methylcyclopropene) | Ethylene Receptors (ETR1) | Irreversible competitive binding to Cu+ cofactor | Gas | Post-harvest storage (SmartFresh™) |

Conclusion

The trajectory from targeting ethylene biosynthesis with AVG to the elegant, irreversible receptor blockade achieved by 1-MCP represents a triumph of rational biochemical design. For modern researchers, understanding the distinct mechanistic pathways of these inhibitors—and employing self-validating assays to confirm their efficacy—is paramount for advancing agricultural biotechnology and mitigating global food waste.

References

- Remembering Dr. Edward Sisler, the "Father of 1-MCP," an Innovator Who Advanced Fruit Quality AgroFresh

- A Seasoned Discovery Helps Keep Crops Fresh and "Unwe

- Discovery of 1-MCP, allowing fruit and flowers to stay fresh longer Public USA Research Benefits

- Sylvia Blankenship | National Inventors Hall of Fame® Inductee N

- OPTIMIZING SILVER THIOSULFATE APPLICATIONS ON CASSAVA TO BLOCK ETHYLENE EFFECTS Cornell eCommons

- Inhibition of Ethylene Synthesis in Tomato Plants Subjected to Anaerobic Root Stress PMC

- Inhibitors of Ethylene Biosynthesis and Signaling PubMed

- Inhibition of Ethylene Biosynthesis and Associated Gene Expression by Aminoethoxyvinylglycine and 1-Methylcyclopropene ASHS Journals

Sources

- 1. Inhibition of Ethylene Synthesis in Tomato Plants Subjected to Anaerobic Root Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Ethylene Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hort [journals.ashs.org]

- 4. ecommons.cornell.edu [ecommons.cornell.edu]

- 5. The Importance of Technology Transfer | Better World [autm.net]

- 6. Discovery of 1-MCP, allowing fruit and flowers to stay fresh longer [publicusaresearchbenefits.com]

- 7. invent.org [invent.org]

- 8. agrofresh.com [agrofresh.com]

Sodium 1-Cyanocyclopropanecarboxylate: Structural Dynamics, Synthesis, and Advanced Applications in Drug Development and Polymer Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, the cyclopropyl group has emerged as a privileged pharmacophore. Sodium 1-Cyanocyclopropanecarboxylate (CAS: 2845126-13-6) represents a highly specialized, doubly activated cyclopropane derivative. Characterized by a geminally disubstituted cyclopropane ring bearing both a nitrile (cyano) and a carboxylate group, this compound serves a dual purpose. In medicinal chemistry, it acts as a rigid, conformationally restricted building block for synthesizing potent kinase inhibitors (e.g., BTK and Trk inhibitors) and precursors to 1-aminocyclopropane-1-carboxylic acid (ACC). In macromolecular science, its inherent ring strain and electron-withdrawing substituents make it a highly reactive monomer for living anionic ring-opening polymerizations.

This whitepaper provides a comprehensive, self-validating guide to the structural properties, mechanistic synthesis, and advanced applications of Sodium 1-Cyanocyclopropanecarboxylate, grounded in field-proven protocols and authoritative literature.

Chemical Identity and Structural Properties

The unique reactivity of Sodium 1-Cyanocyclopropanecarboxylate is dictated by the massive ring strain of the three-membered carbon ring (approximately 27.5 kcal/mol) coupled with the "push-pull" electronic effects of its substituents. The geminal cyano and carboxylate groups heavily withdraw electron density from the ring, increasing the acidity of the precursor's α -protons and highly activating the ring toward nucleophilic attack.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Sodium 1-Cyanocyclopropanecarboxylate |

| CAS Number | 2845126-13-6 [1] |

| Molecular Formula | C₅H₄NNaO₂ |

| Molecular Weight | 133.08 g/mol |

| SMILES | N#CC1(CC1)C(=O)[O-].[Na+] |

| Parent Acid CAS | 6914-79-0 (1-Cyanocyclopropanecarboxylic acid) [2] |

| Parent Acid Melting Point | 140 °C |

| Key Functional Groups | Nitrile, Carboxylate salt, Cyclopropane ring |

Mechanistic Synthesis & Experimental Protocols

The synthesis of Sodium 1-Cyanocyclopropanecarboxylate is typically achieved via the cyclization of ethyl cyanoacetate with 1,2-dibromoethane, followed by saponification and salt formation. As an Application Scientist, I emphasize that the success of this workflow relies entirely on Phase-Transfer Catalysis (PTC) .

The Causality Behind the Chemistry: Using a biphasic system (aqueous NaOH and organic reactants) prevents the premature hydrolysis of the ester group before cyclization occurs. Triethylbenzylammonium chloride (TEBAC) is chosen as the phase-transfer catalyst because it efficiently shuttles the hydroxide ion into the organic phase. The strong base deprotonates the highly acidic α -carbon of ethyl cyanoacetate. The resulting carbanion displaces one bromide of 1,2-dibromoethane. A rapid intramolecular cyclization follows via a second deprotonation and displacement of the second bromide. This ring closure is entropically favored and outcompetes intermolecular side reactions despite the generation of immense ring strain [3].

Protocol 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

-

Setup: Equip a 2-L, three-necked flask with a mechanical stirrer and an internal thermometer.

-

Reagent Loading: Add 1 L of aqueous 50% sodium hydroxide. At 25 °C, add 0.5 mol of TEBAC.

-

Reaction: Vigorously stir the suspension and add a mixture of ethyl cyanoacetate (0.5 mol) and 1,2-dibromoethane (0.75 mol) in a single portion.

-

Monitoring: Maintain vigorous stirring for 2–4 hours. The temperature will naturally rise; maintain it below 40 °C using an ice bath if necessary to prevent ester hydrolysis.

-

Workup: Dilute with water, extract the organic layer with ethyl acetate (3 x 500 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the ethyl ester intermediate (Yield: ~72%).

Protocol 2: Saponification and Salt Formation

-

Hydrolysis: Dissolve the ethyl 1-cyanocyclopropanecarboxylate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

-

Acidification (Purification Step): Why acidify if we want the sodium salt? Isolating the free 1-cyanocyclopropanecarboxylic acid allows for the removal of non-acidic organic impurities. Cool the mixture to 0 °C and acidify dropwise with concentrated HCl to pH 2. Extract with diethyl ether, dry, and evaporate to yield the pure free acid (CAS 6914-79-0) as a white solid (mp 140 °C).

-

Neutralization: Suspend the pure acid in distilled water. Add exactly 1.0 equivalent of standard 1M NaOH solution dropwise under continuous pH monitoring until the solution reaches pH 7.2–7.4.

-

Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) for 24 hours to obtain analytically pure Sodium 1-Cyanocyclopropanecarboxylate as a fine powder.

Fig 1: Phase-transfer catalyzed synthetic workflow for Sodium 1-Cyanocyclopropanecarboxylate.

Applications in Pharmaceutical Development

In drug discovery, the incorporation of a cyclopropyl ring is a proven strategy to reduce metabolic liability (by removing vulnerable C-H bonds) and lock a molecule into a bioactive conformation. Sodium 1-Cyanocyclopropanecarboxylate is heavily utilized as a building block for Kinase Inhibitors .

BTK and Trk Kinase Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial target for immunological disorders and B-cell malignancies. Patents detailing the synthesis of substituted purine compounds as BTK inhibitors frequently cite 1-cyanocyclopropanecarboxylic acid derivatives in their amidation steps [4]. By coupling the carboxylate group of this building block with an amine on the core scaffold (using coupling reagents like BOP or HATU), chemists introduce a rigid cyano-cyclopropyl moiety.

Mechanistic Advantage: The cyano group provides a highly directional dipole that can engage in hydrogen bonding or dipole-dipole interactions within the kinase hinge region, while the cyclopropyl ring forces the attached vectors into a specific spatial arrangement, drastically reducing the entropic penalty upon target binding.

Fig 2: Integration of the cyclopropyl pharmacophore into BTK inhibitors and subsequent pathway blockade.

Advanced Applications: Anionic Ring-Opening Polymerization

Beyond small-molecule drug discovery, 1-cyanocyclopropanecarboxylates are groundbreaking monomers in polymer chemistry. They undergo Anionic Ring-Opening Polymerization (AROP) to form poly(alkyl 1-cyanotrimethylene-1-carboxylate)s, which are higher chain homologues of poly( α -cyanoacrylate)s (superglues).

The Causality of Living Polymerization: The polymerization is typically initiated by a nucleophile, such as a thiophenolate salt (PhS⁻). The nucleophile attacks the unsubstituted methylene carbon of the cyclopropane ring. The tremendous ring strain (~27.5 kcal/mol) drives the thermodynamic ring-opening, while the geminal cyano and carboxylate groups inductively and mesomerically stabilize the resulting carbanion. Because this propagating cyanoacetate carbanion is highly stable and lacks inherent termination pathways, the reaction proceeds as a "living" polymerization [5].

Recent advancements have utilized Electrospray-Ionization Mass Spectrometry (ESI-MS) to monitor these anionic living polymerizations in real-time. By tracking the exact mass of the growing polymer chains ( PhS−Mn− ), researchers can calculate precise kinetic rate constants and observe the absence of termination events, validating the "living" nature of the system [5].

Fig 3: Mechanism of anionic ring-opening polymerization monitored by ESI-MS.

References

-

Chemikart. "SODIUM 1-CYANOCYCLOPROPANECARBOXYLATE: Properties." Chemikart Chemical Database. Available at:[Link]

-

Singh, R. K., & Danishefsky, S. "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, 1981, 60, 66. Available at:[Link]

- Google Patents. "Substituted purine compounds as btk inhibitors." WO2015151006A1.

-

Eisele, N. F., Peters, M., & Koszinowski, K. "Live Monitoring of Anionic Living Polymerizations by Electrospray‐Ionization Mass Spectrometry." Chemistry—A European Journal, 2023. Available at:[Link]

Decoding the Strain: A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Cyclopropane Compounds

Executive Summary

Cyclopropanes have transcended their historical status as synthetic curiosities to become privileged pharmacophores in modern drug discovery. By introducing inherent three-dimensionality, conformational restriction, and enhanced metabolic stability, cyclopropyl rings solve critical roadblocks in medicinal chemistry campaigns, from reducing off-target effects to increasing brain permeability[1]. However, their highly strained nature (ring strain ~27.5 kcal/mol) and unique electronic architecture present distinct challenges for spectroscopic characterization[2]. As a Senior Application Scientist, I approach the structural elucidation of these compounds not as a mere checklist of peaks, but as a causality-driven investigation. This whitepaper provides a rigorous framework for analyzing novel cyclopropane derivatives, linking their quantum mechanical properties directly to their multi-modal spectroscopic signatures.

The Electronic Architecture: Causality Behind the Spectra

To accurately interpret the spectra of cyclopropanes, one must first discard the classical sp3 hybridization model. The acute 60° C-C-C bond angle makes standard internuclear orbital overlap impossible[2]. Instead, the electronic structure is best described by the3, which constructs the ring from the frontier orbitals of three interacting methylene units[3].

In the Walsh model, the C-C bonding orbitals possess significantly higher p-character (approaching sp5 ), creating "bent" or "banana" bonds that reside outside the internuclear axis[2]. Conversely, to conserve overall orbital hybridization, the exocyclic C-H bonds acquire unusually high s-character (approximately 33%, resembling sp2 hybridized carbons)[2]. This fundamental redistribution of electron density is the direct cause of the distinct spectroscopic anomalies observed in NMR and IR analyses.

Multi-Modal Spectroscopic Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique hybridization of cyclopropanes dictates two primary NMR phenomena:

-

Chemical Shifts ( 1 H and 13 C): The high p-character of the C-C bent bonds generates a strong diamagnetic ring current when placed in an external magnetic field[4]. This anisotropy shields the exocyclic protons, driving their 1 H NMR chemical shifts unusually upfield. It is common to observe cyclopropyl protons in the 0.0 to 1.0 ppm range, or even at negative values (e.g., -0.34 ppm) in highly shielded environments[5].

-

Coupling Constants (J-values): The high s-character of the C-H bonds directly increases the one-bond carbon-proton coupling constant ( 1JCH ) to ~160 Hz, compared to the ~125 Hz typical of standard alkanes[4]. Furthermore, the rigid geometry dictates specific proton-proton coupling constants: geminal couplings ( 2JHH ) are typically negative (-4 to -5 Hz), while vicinal couplings follow a rigid Karplus relationship where cis-coupling ( 3Jcis ≈ 8–10 Hz) is consistently larger than trans-coupling ( 3Jtrans ≈ 4–6 Hz)[6]. This Jcis>Jtrans relationship is the cornerstone of stereochemical assignment.

Vibrational Spectroscopy (FT-IR)

Because the C-H bonds possess sp2 -like s-character, they are shorter and stronger than typical alkane C-H bonds[2]. Hooke's Law dictates that a stronger bond requires higher energy to vibrate. Consequently, the7 are shifted above the standard alkane threshold (<3000 cm −1 ), typically presenting sharp bands between 3080 and 3040 cm −1 [7]. Additionally, the CH 2 scissoring deformation shifts to 1480–1440 cm −1 , and ring-breathing skeletal vibrations appear around 1020–1000 cm −1 [7].

Quantitative Benchmarks for Cyclopropane Elucidation

To facilitate rapid spectral interpretation, the following table summarizes the expected quantitative benchmarks for cyclopropane derivatives compared to standard unstrained alkanes.

| Spectroscopic Parameter | Unstrained Alkane (Reference) | Cyclopropane Derivative | Causality / Physical Origin |

| 1 H NMR Chemical Shift | 0.9 – 1.5 ppm | 0.0 – 1.0 ppm (often < 0 ppm) | Diamagnetic anisotropy from bent C-C bonds. |

| 1JCH Coupling | ~125 Hz | 155 – 165 Hz | Increased s-character (~33%) of C-H bonds. |

| 3JHH (Vicinal cis) | Freely rotating (avg ~7 Hz) | 8.0 – 10.0 Hz | Rigid dihedral angle (~0°). |

| 3JHH (Vicinal trans) | Freely rotating (avg ~7 Hz) | 4.0 – 6.0 Hz | Rigid dihedral angle (~144°). |

| 2JHH (Geminal) | -12 to -15 Hz | -4.0 to -5.0 Hz | Altered H-C-H bond angle and hybridization. |

| FT-IR C-H Stretch | 2850 – 2960 cm −1 | 3040 – 3080 cm −1 | Stronger, shorter C-H bonds due to sp2 -like nature. |

| FT-IR Ring Skeletal | N/A | 1000 – 1020 cm −1 | Ring breathing/deformation vibrations. |

Self-Validating Experimental Protocol: Structural Elucidation

As an application scientist, I mandate that every analytical workflow be a self-validating system . A single spectral anomaly is a hypothesis; orthogonal confirmation across multiple modalities is a proof. Use the following step-by-step methodology to elucidate novel cyclopropanes.

Step 1: Sample Preparation and Purity Verification

-

Dissolve 15-20 mg of the cyclopropane derivative in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).

-

Ensure the sample is free of paramagnetic impurities, which can severely broaden the uniquely shielded upfield cyclopropyl signals.

Step 2: 1D NMR Acquisition ( 1 H and 13 C)

-

Acquire a standard 1D 1 H NMR spectrum (minimum 400 MHz, preferably 600 MHz to resolve complex multiplet overlapping).

-

Validation Check 1: Inspect the 0.0 to 1.0 ppm region for highly shielded multiplets.

-

Acquire a 1 H-coupled 13 C NMR spectrum (or a gated-decoupled spectrum) to measure the 1JCH coupling constants.

-

Validation Check 2: Confirm that the 1JCH for the suspected ring carbons is ≥ 155 Hz. If it remains ~125 Hz, the compound is likely not a cyclopropane.

Step 3: J-Resolved and 2D NMR for Stereochemistry

-

Acquire a 2D COSY spectrum to map the contiguous spin system of the three-membered ring.

-

Extract the vicinal coupling constants ( 3JHH ). Assign relative stereochemistry based on the rigid rule: Jcis (8-10 Hz) > Jtrans (4-6 Hz)[6].

-

Acquire a 2D NOESY (or ROESY for mid-sized molecules).

-

Validation Check 3: Cross-reference the NOESY cross-peaks with the J -values. Protons exhibiting a Jcis coupling must also show a strong NOE correlation due to their spatial proximity on the same face of the ring.

Step 4: FT-IR Vibrational Profiling

-

Prepare a neat film (for liquids) or a KBr pellet (for solids) and acquire an FT-IR spectrum from 4000 to 400 cm −1 .

-

Validation Check 4: Inspect the region just above 3000 cm −1 . The presence of a sharp C-H stretching band at 3040–3080 cm −1 (in the absence of alkenes or aromatics) orthogonally confirms the high s-character of the cyclopropyl C-H bonds[7].

Workflow Visualization

The following diagram maps the logical flow of our self-validating spectroscopic system.

Fig 1: Multi-modal spectroscopic workflow for cyclopropane elucidation.

References

- Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." PubMed / ACS.

- BenchChem. "An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Derivatives." BenchChem.

- Bluffton University. "Background of Walsh Cyclopropane Molecular Orbitals." Bluffton.edu.

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives." DTIC.

- NIH / PMC. "Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods." PMC.

- Canadian Science Publishing. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." cdnsciencepub.com.

- Doc Brown's Advanced Organic Chemistry. "Interpretation of the infrared spectrum of cyclopropane." docbrown.info.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 1-Aminocyclopropane-1-Carboxylate Oxidase (ACO): The Final Step in Ethylene Biosynthesis

Abstract

1-Aminocyclopropane-1-carboxylate oxidase (ACO) is a pivotal enzyme in plant biology, catalyzing the final, oxygen-dependent step in the biosynthesis of the gaseous hormone ethylene. As a member of the non-heme iron-dependent dioxygenase superfamily, ACO's function is critical for a vast array of developmental processes, including fruit ripening, senescence, and responses to both biotic and abiotic stress.[1][2][3] The regulation of ethylene production is complex, and while ACC synthase (ACS) has historically been viewed as the rate-limiting step, a growing body of evidence demonstrates that ACO activity provides a crucial point of control.[1][3][4][5] This guide provides an in-depth examination of the molecular architecture, catalytic mechanism, multi-tiered regulation, and physiological significance of ACO. Furthermore, it offers detailed, field-proven methodologies for its study, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating this critical plant enzyme.

Introduction: The Gatekeeper of Ethylene Production

The phytohormone ethylene governs a multitude of physiological processes throughout a plant's lifecycle.[1] Its biosynthesis is a deceptively simple two-step pathway unique to plants. The process begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS).[1][2] The final, irreversible step is the oxidation of ACC to ethylene, a reaction catalyzed by ACO.[1][2]

While the availability of ACC is a primary determinant of ethylene production, the catalytic efficiency and expression level of ACO often serve as the ultimate bottleneck, making it a critical control point, particularly during processes like post-climacteric fruit ripening and stress responses.[1][5] Understanding the function and regulation of ACO is therefore essential for applications ranging from agricultural biotechnology (e.g., extending fruit shelf-life) to fundamental plant science.

Diagram: The Ethylene Biosynthesis Pathway

Caption: The canonical pathway for ethylene biosynthesis, highlighting the final, critical step catalyzed by ACO.

Molecular Architecture and Active Site

ACO is a mononuclear non-heme iron-containing oxygenase, belonging to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily.[2][3][6][7][8] Crystal structures, such as that from Petunia hybrida (PDB ID: 1WA6), reveal a core jelly-roll or double-stranded β-helix (DSBH) fold, which is characteristic of this enzyme superfamily.[6][9]

The active site contains a single ferrous iron [Fe(II)] atom coordinated by a conserved 2-His-1-carboxylate facial triad.[4][7] In petunia ACO, these residues are His177, Asp179, and His234.[10] This coordination leaves three open sites on the iron center, which are available to bind the substrate (ACC), molecular oxygen (O₂), and other cofactors.[11][12]

The substrate, ACC, binds to the Fe(II) center in a bidentate fashion, utilizing both its amino and carboxylate groups, which interact with His177 and Asp179, respectively.[2][4][7] The active site is further defined by a "nest" of positively charged residues, including Arg175 and Arg244, which are proposed to be involved in binding the essential activators, ascorbate and bicarbonate.[6][10][13]

The Catalytic Mechanism of Action

The conversion of ACC to ethylene is a complex oxidative process that requires multiple cofactors: Fe(II), ascorbate, O₂, and bicarbonate (acting as an activator, likely as CO₂).[1][2] The reaction yields ethylene, carbon dioxide, hydrogen cyanide (HCN), and dehydroascorbate.[14]

The mechanism, while not fully elucidated in every intermediate step, is believed to proceed through a consensus pathway common to many non-heme iron oxygenases, involving a high-valent iron-oxo (ferryl) intermediate.[1][9][12][15]

Proposed Catalytic Cycle:

-

Substrate Binding: ACC binds to the Fe(II) center, displacing water molecules and preparing the site for O₂ binding.

-

Oxygen Binding: Molecular oxygen binds to the Fe(II) center, forming an Fe(III)-superoxide complex.

-

Reductant Action: Ascorbate acts as a reductant, providing an electron to reduce the iron-dioxygen complex. This is a critical step to maintain the iron in its catalytically active ferrous state for subsequent cycles.[2][4]

-

Ferryl Intermediate Formation: The complex undergoes further reaction, potentially involving bicarbonate/CO₂, leading to the cleavage of the O-O bond and formation of a highly reactive Fe(IV)=O (ferryl) species.[9]

-

Substrate Oxidation: The ferryl intermediate is the primary oxidant. It abstracts a hydrogen atom from ACC, initiating the fragmentation of the cyclopropane ring.

-

Product Release: The ring fragmentation releases ethylene, CO₂, and cyanide (CN⁻).[2][4][16] The enzyme then returns to its resting Fe(II) state, ready for another cycle.

Diagram: Proposed Catalytic Cycle of ACO

Caption: A simplified model of the proposed catalytic cycle for ACC Oxidase, highlighting key intermediates.

Regulation of ACO Activity: A Multi-Tiered Control System

The precise control of ethylene production is vital for normal plant development and is achieved through rigorous regulation of ACO at multiple levels.

Transcriptional Regulation

ACO is encoded by a small, multigene family, with different isoforms exhibiting distinct tissue-specific and developmentally regulated expression patterns.[1][17] This differential expression allows for fine-tuned ethylene production in specific cells or at specific times.

Several transcription factors are known to directly regulate ACO gene expression:

-

EIN3/EIL1: As central regulators in the ethylene signaling pathway, ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) can bind to EIN3 Binding Sites (EBS) in the promoters of ethylene-responsive genes, including some ACO and ACS isoforms, often creating a positive feedback loop.[18][19][20]

-

WRKY Transcription Factors: In Arabidopsis, WRKY22 has been shown to directly bind to the promoter of ACO5 and activate its expression, linking ethylene biosynthesis to other signaling pathways.[21]

-

Hormonal Crosstalk: Other hormones modulate ACO expression. For instance, brassinosteroids can inhibit ethylene production by down-regulating ACO2 and ACO4 via the transcription factors BES1 and BZR1.[22] Auxin can also promote the expression of certain ACO genes.

Post-Translational Modification (PTM)

Emerging evidence points to a significant layer of regulation at the protein level, allowing for rapid modulation of enzyme activity and stability.

-

Redox-Mediated Cysteine Modifications: ACO proteins contain conserved cysteine residues that are targets for redox-based PTMs. These include S-nitrosylation (SNO) and S-glutathionylation (SSG), which can alter enzyme activity in response to cellular redox status and reactive nitrogen species, linking ethylene production to stress signaling.[22][23]

-

N-terminal Acetylation: The stability of some ACO isoforms is dependent on N-terminal acetylation (NTA), a co-translational modification. In Arabidopsis, loss of the NatB acetylation complex leads to reduced ACO activity and lower ethylene levels, indicating NTA is crucial for maintaining a stable pool of the enzyme.

Diagram: Regulatory Inputs on ACO

Caption: Multi-tiered regulation of ACO at the transcriptional and post-translational levels.

Physiological Significance and Function

ACO's role as the final enzyme in ethylene biosynthesis places it at the center of numerous plant processes:

-

Fruit Ripening: In climacteric fruits like tomatoes and bananas, a surge in ethylene production triggers ripening. The expression and activity of ACO genes increase dramatically during this phase, and in some cases, ACO becomes the rate-limiting factor for the ethylene burst.[1][5][24]

-

Senescence: Ethylene is a key promoter of senescence in leaves and flowers. ACO activity is upregulated during these processes, contributing to the programmed cell death and nutrient recycling associated with aging.

-

Stress Responses: Plants produce ethylene in response to a wide range of biotic (e.g., pathogen attack) and abiotic (e.g., flooding, wounding) stresses.[1][22] Rapid upregulation of ACO transcription is a common response, enabling the plant to quickly mount a defense or adapt to adverse conditions.

-

Developmental Processes: ACO-mediated ethylene production is involved in seed germination, root hair formation, and apical hook development in seedlings.

Methodologies for Studying ACO Function

Accurate assessment of ACO function requires robust experimental protocols. The following sections detail validated methodologies for measuring enzyme activity and gene expression.

In Vitro ACO Enzyme Activity Assay

This protocol measures the capacity of an enzyme extract to convert a saturating amount of ACC into ethylene. The causality behind the reagent choices is critical: MOPS buffer provides a stable pH, ascorbate is essential to keep the Fe(II) cofactor in its reduced, active state, bicarbonate acts as an activator, and PVPP is used during extraction to remove inhibitory phenolic compounds.

Step-by-Step Protocol:

-

Preparation of Buffers:

-

Extraction Buffer (400 mM MOPS, pH 7.2): Dissolve 8.37 g of MOPS in ~80 mL of distilled water. Add 10 mL glycerol (10% v/v) and 0.594 g sodium ascorbate (30 mM). Adjust pH to 7.2 and bring the final volume to 100 mL. Prepare fresh and keep on ice.[25]

-

Reaction Buffer (50 mM MOPS, pH 7.2): Dissolve 1.046 g of MOPS in ~80 mL of distilled water. Add 10 mL glycerol (10% v/v), 99 mg sodium ascorbate (5 mM), 168 mg sodium bicarbonate (20 mM), and 0.3 mg FeSO₄·7H₂O (0.01 mM). Adjust pH to 7.2 and bring the final volume to 100 mL. Prepare fresh and keep on ice.[25][26]

-

-

Enzyme Extraction:

-

Flash-freeze ~100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube containing 50 mg of polyvinylpolypyrrolidone (PVPP).[25]

-

Add 1 mL of ice-cold Extraction Buffer. Vortex vigorously for 30 seconds.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (this is the crude enzyme extract) and keep on ice. For long-term storage, freeze in liquid nitrogen and store at -80°C.

-

-

Enzymatic Reaction:

-

In a 4-6 mL airtight glass gas chromatography (GC) vial, add 900 µL of Reaction Buffer.

-

Add 100 µL of the crude enzyme extract.

-

Control (Blank): Prepare a parallel vial using 100 µL of Extraction Buffer instead of the enzyme extract to measure non-enzymatic ethylene formation.

-

Initiate the reaction by adding 10 µL of 100 mM ACC solution (for a final concentration of 1 mM).

-

Immediately seal the vial with a septum cap and vortex briefly.

-

-

Ethylene Measurement and Data Analysis:

-

Using a gas-tight syringe, withdraw 1 mL of the headspace from the vial.

-

Inject the gas sample into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., alumina) to quantify the ethylene concentration (ppm or nL/mL).

-

Calculation: The enzyme activity is calculated by subtracting the ethylene produced in the blank vial from the sample vial, then normalizing by the incubation time and the amount of protein in the extract (determined by a Bradford or similar assay). The final units are typically expressed as nL of ethylene per mg of protein per hour (nL mg⁻¹ h⁻¹).

-

ACO Gene Expression Analysis by qRT-PCR

This workflow outlines the key steps for quantifying ACO transcript levels, a proxy for transcriptional regulation. A self-validating system requires rigorous controls, including a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination and the use of multiple, stably expressed reference genes for normalization.

Step-by-Step Workflow:

-

RNA Extraction:

-

Harvest ~50-100 mg of plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer’s instructions.[10][27]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Quantify RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.

-

Assess RNA integrity by running an aliquot on an agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands (or a high RNA Integrity Number, RIN) indicate good quality.

-

-

cDNA Synthesis (Reverse Transcription):

-

Quantitative PCR (qPCR):

-

Design primers specific to your ACO isoform(s) of interest. Primers should span an exon-exon junction where possible to prevent amplification from any residual gDNA. Aim for an amplicon size of 80-200 bp.

-

Prepare the qPCR reaction mix containing: cDNA template (diluted), forward and reverse primers, and a SYBR Green-based qPCR master mix.[27][28]

-

Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 2-5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[28]

-

Include the -RT control and a no-template control (NTC) for each primer pair to validate the absence of contamination.

-

-

Data Analysis:

-

Generate a melting curve at the end of the run to verify the specificity of the amplification (a single peak indicates a single product).

-

Determine the quantification cycle (Cq) for each reaction.

-

Calculate the relative expression of the target ACO gene using the ΔΔCq method, normalizing to the geometric mean of at least two stable reference genes (e.g., Actin, Tubulin, Ubiquitin).[27]

-

Relevance for Drug and Inhibitor Development

While ACO is a plant-specific enzyme and not a direct target for human therapeutics, the study of its mechanism and inhibition is highly relevant to drug development professionals for several reasons:

-

Model for Non-Heme Iron Oxygenases: ACO is an excellent and accessible model for the broader 2OGD superfamily, which includes critical human enzymes that are active drug targets (e.g., prolyl hydroxylases involved in hypoxia sensing). Understanding the catalytic mechanism and active site architecture of ACO can provide insights applicable to its human homologues.

-

Inhibitor Design Principles: Research on ACO has identified several competitive inhibitors, such as cyclopropane-1,1-dicarboxylic acid.[29] The principles used to design and validate these inhibitors—targeting the substrate binding pocket or interfering with cofactor coordination—are directly transferable to inhibitor design programs for other metalloenzymes.

-

Agrochemical Development: For professionals in the agrochemical industry, ACO is a prime target for developing compounds that can modulate ethylene production to control ripening, enhance stress tolerance, or improve crop storage and transport.

Conclusion and Future Directions

1-aminocyclopropane-1-carboxylate oxidase stands as a central, highly regulated enzyme in plant physiology. Its control over the final step of ethylene biosynthesis provides a critical checkpoint that allows plants to fine-tune their responses to a myriad of developmental and environmental signals. While significant progress has been made in understanding its structure and basic function, future research will likely focus on unraveling the complex interplay of its multi-gene family isoforms, the precise spatiotemporal dynamics of its post-translational regulation, and its integration into broader hormone and stress signaling networks. Continued investigation into ACO will not only deepen our fundamental knowledge of plant science but also pave the way for innovative biotechnological applications in agriculture.

References

- Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. (n.d.). Google Books.

- Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695.

- Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. PMC.

- Bulens, I., Van de Poel, B., Naesens, W., Hoyos, E., Hertog, M. L. A. T. M., & Nicolaï, B. M. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7(1), 17.

- (n.d.). RT-qPCR for Gene Expression Analysis. Bio-protocol.

- Dilley, D. R., Wang, Z., Kadirjan-Kalbach, D. K., Ververidis, F., Beaudry, R., & Pech, J.-C. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5.

- (n.d.). 5TCV: ACC oxidase complex with substrate 1-aminocyclopropane-1-carboxylic acid. NCBI.

- Zhang, Z., Ren, J.-S., Clifton, I. J., & Schofield, C. J. (2004). Crystal Structure and Mechanistic Implications of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (the Ethyling Forming Enzyme). RCSB PDB.

- Schofield, C. J., & Zhang, Z. (2005). Oxidation by 2-oxoglutarate oxygenases: non-haem iron systems in catalysis and signalling. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1455), 515–525.

- Mou, W., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv.

- Tang, W., et al. (2024). The transcription factor WRKY22 modulates ethylene biosynthesis and root development through transactivating the transcription of ACS5 and ACO5 in Arabidopsis. Physiologia Plantarum, 176(3), e14371.

- Solomon, E. I., Brunold, T. C., Davis, M. I., Kemsley, J. N., Lee, S.-K., Lehnert, N., Neese, F., Skulan, A. J., Yang, Y.-S., & Zhou, J. (2005). Reaction Mechanisms of Mononuclear Non-Heme Iron Oxygenases. Chemical Reviews, 100(1), 235–349.

-

Mital, P., & Zamyatnin, A. A. (2012). Regulation of 1-aminocyclopropane-1-carboxylate oxidase (ACO) gene. ResearchGate. [Link]

- (n.d.). RT-PCR Protocol.

-

Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. PMC. [Link]

-

Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10. [Link]

-

Li, Z., et al. (2015). EIN3 and ORE1 Accelerate Degreening during Ethylene-Mediated Leaf Senescence by Directly Activating Chlorophyll Catabolic Genes in Arabidopsis. PLOS Genetics. [Link]

- Bugg, T. D. H. (n.d.). Chapter 2: Non-heme Iron-Dependent Dioxygenases: Mechanism and Structure. Royal Society of Chemistry.

-

Yadav, P., & Singh, R. K. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. PMC. [Link]

-

Agarwal, P., et al. (2011). A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors. Plant Methods, 7(1), 32. [Link]

-

Chen, Y., et al. (2022). Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants. Journal of Fungi, 9(1), 29. [Link]

- Mou, W., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv.

-

Pattyn, J., et al. (2021). Posttranslational modifications (PTMs) of ACS and ACO. [Diagram]. ResearchGate. [Link]

-

Liu, X., et al. (2024). Characterization and Potential Action Mode Divergences of Homologous ACO1 Genes during the Organ Development and Ripening Process between Non-Climacteric Grape and Climacteric Peach. International Journal of Molecular Sciences, 25(2), 808. [Link]

-

Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5. [Link]

- Yadav, P., & Singh, R. K. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Preprints.org.

-

Liu, B., & Li, J. (2016). Phytochrome and Ethylene Signaling Integration in Arabidopsis Occurs via the Transcriptional Regulation of Genes Co-targeted by PIFs and EIN3. Frontiers in Plant Science, 7. [Link]

-

Zhu, Z., et al. (2011). Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis. Proceedings of the National Academy of Sciences, 108(30), 12539–12544. [Link]

-

Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Plant Physiology, 190(3), 1845–1859. [Link]

-

Yadav, P., & Singh, R. K. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Preprints.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcsb.org [rcsb.org]

- 3. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 6. rcsb.org [rcsb.org]

- 7. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. rcsb.org [rcsb.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Phytochrome and Ethylene Signaling Integration in Arabidopsis Occurs via the Transcriptional Regulation of Genes Co-targeted by PIFs and EIN3 [frontiersin.org]

- 20. Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The transcription factor WRKY22 modulates ethylene biosynthesis and root development through transactivating the transcription of ACS5 and ACO5 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience | bioRxiv [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Structural basis of cofactor-mediated stabilization and substrate recognition of the α-tubulin acetyltransferase αTAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience | bioRxiv [biorxiv.org]

- 27. bio-protocol.org [bio-protocol.org]

- 28. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]